3-(4-Methoxyphenyl)-2,2-dimethylpropionoyl chloride
Overview
Description
3-(4-Methoxyphenyl)-2,2-dimethylpropionoyl chloride is an organic compound with the molecular formula C12H15ClO2. It is a derivative of propionoyl chloride, where the propionoyl group is substituted with a 4-methoxyphenyl group and two methyl groups. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-2,2-dimethylpropionoyl chloride typically involves the reaction of 3-(4-Methoxyphenyl)-2,2-dimethylpropionic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the carboxylic acid group is converted to an acyl chloride group. The reaction can be represented as follows:
3-(4-Methoxyphenyl)-2,2-dimethylpropionic acid+SOCl2→3-(4-Methoxyphenyl)-2,2-dimethylpropionoyl chloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process may be optimized for higher yields and purity, and the reaction is typically carried out in a controlled environment to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)-2,2-dimethylpropionoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The acyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, the acyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Amines: React with the acyl chloride group to form amides.
Alcohols: React with the acyl chloride group to form esters.
Thiols: React with the acyl chloride group to form thioesters.
Water: Hydrolyzes the acyl chloride group to form the carboxylic acid.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) can reduce the acyl chloride group to an alcohol.
Major Products Formed
Amides: Formed from reactions with amines.
Esters: Formed from reactions with alcohols.
Thioesters: Formed from reactions with thiols.
Carboxylic Acid: Formed from hydrolysis.
Alcohol: Formed from reduction.
Scientific Research Applications
3-(4-Methoxyphenyl)-2,2-dimethylpropionoyl chloride has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenyl)-2,2-dimethylpropionoyl chloride involves the reactivity of the acyl chloride group. The acyl chloride group is highly electrophilic and can react with nucleophiles to form various products. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.
Comparison with Similar Compounds
Similar Compounds
3-(4-Methoxyphenyl)propionoyl chloride: Lacks the two methyl groups present in 3-(4-Methoxyphenyl)-2,2-dimethylpropionoyl chloride.
4-Methoxybenzoyl chloride: Contains a benzoyl group instead of a propionoyl group.
3-(4-Methoxyphenyl)-2-methylpropionoyl chloride: Contains only one methyl group instead of two.
Uniqueness
This compound is unique due to the presence of the 4-methoxyphenyl group and two methyl groups, which influence its reactivity and applications. The compound’s structure allows for specific interactions and reactions that may not be possible with similar compounds.
Properties
IUPAC Name |
3-(4-methoxyphenyl)-2,2-dimethylpropanoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO2/c1-12(2,11(13)14)8-9-4-6-10(15-3)7-5-9/h4-7H,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOXGMEIEOQCUGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=C(C=C1)OC)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.